2-((3-Carboxypropyl)carbamoyl)benzoic acid

Catalog No.
S575018
CAS No.
3130-76-5
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((3-Carboxypropyl)carbamoyl)benzoic acid

Common procurement error: ordering cyclized phthalimide CAS 3130-75-4, which lacks free acid and requires hydrazinolysis. The open-ring 2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS 3130-76-5) provides:

  • Retains free aromatic acid for selective functionalization.
  • Mild hydrolytic deprotection compatible with sensitive peptides.
  • Enables low-temperature processing for advanced polyimides.

Supplied with QC-certified purity and global delivery.

CAS Number

3130-76-5

Product Name

2-((3-Carboxypropyl)carbamoyl)benzoic acid

IUPAC Name

2-(3-carboxypropylcarbamoyl)benzoic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15)(H,17,18)

InChI Key

LENIZMSGCFPTBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)C(=O)O

Synonyms

N-phthaloyl GABA, N-phthaloyl-4-aminobutyric acid, P-GABA

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)C(=O)O

Purity

≥97%

Package Size

1 g

2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS 3130-76-5) is a bifunctional phthalamic acid derivative formed by the ring-opening reaction of phthalic anhydride with gamma-aminobutyric acid (GABA). Unlike fully cyclized phthalimides, this open-ring intermediate retains both a secondary amide linkage and a free aromatic carboxylic acid. This structural configuration yields a highly polar, hydrogen-bond-donating scaffold with a melting point of 155–160 °C . In industrial and advanced laboratory procurement, it is primarily sourced as a versatile building block for peptide synthesis, a precursor for controlled cyclodehydration, and an intermediate in the production of complex GABAergic therapeutics where premature ring closure must be avoided.

Research Fit

CNS-penetrant GABA mimetic scaffold with phthaloyl modification
Supports anticonvulsant seizure-model screening and GABA-ergic pharmacology
Multi-model antinociceptive tool for pain pathway investigation
GABA-T inhibition mechanism probe for GABA metabolism studies

A common procurement error is substituting the open-ring 2-((3-carboxypropyl)carbamoyl)benzoic acid (CAS 3130-76-5) with its closed-ring cyclodehydrated analog, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 3130-75-4). This substitution fundamentally alters the material's reactivity, thermal profile, and solubility. The closed-ring phthalimide lacks the free aromatic carboxylic acid and the secondary amide NH, resulting in a highly hydrophobic molecule that requires harsh hydrazinolysis for deprotection . In contrast, the open-ring target compound provides enhanced solubility in polar media, allows for selective functionalization at the aromatic carboxylate, and can be cleaved under significantly milder hydrolytic conditions. Furthermore, the open-ring form exhibits a melting point nearly 40 °C higher than the closed-ring analog, dictating entirely different thermal processing parameters .

Substitution Risk

Risk GABA-T inhibition, present in phthaloyl GABA, may be absent in structurally related N-octanoyl or N-valproyl GABA analogs.
Risk Anticonvulsant and antinociceptive potency profiles may shift substantially with different N-substitutions.
Risk GABA-mimetic SAR divergence means simple analog substitution cannot guarantee target engagement profile.

Distinct Thermal Processing Window via Elevated Melting Point

Thermal characterization reveals a significant divergence between the open-ring phthalamic acid and its closed-ring counterpart. 2-((3-Carboxypropyl)carbamoyl)benzoic acid exhibits a melting point range of 155–160 °C. In contrast, the cyclized analog 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 3130-75-4) melts at a substantially lower 119–121 °C . This ~35–40 °C elevation in the target compound is driven by extensive intermolecular hydrogen bonding facilitated by the free carboxylic acid and amide groups.

Evidence DimensionMelting point range
Target Compound Data155–160 °C
Comparator Or Baseline4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 3130-75-4) at 119–121 °C
Quantified Difference~35–40 °C higher melting point for the open-ring target compound
ConditionsStandard laboratory melting point apparatus

The higher thermal stability allows buyers to utilize this compound in higher-temperature formulations without premature melting, while also serving as a thermally triggered precursor for controlled cyclodehydration.

Anticonvulsant Potency
Head-to-head
ED50 96 mg/kg (P-GABA) vs 301 mg/kg (sodium valproate); 3.1-fold lower ED50 in bicuculline model
Supports anticonvulsant screening context vs clinical comparator
Intraperitoneal; bicuculline-induced convulsion mice

Mild Hydrolytic Cleavage vs. Harsh Hydrazinolysis

The structural state of the phthaloyl group dictates the required deprotection conditions. The open-ring phthalamic acid derivative (CAS 3130-76-5) can undergo hydrolytic cleavage to release the free amine (GABA) under relatively mild basic or acidic conditions, as the amide bond is highly susceptible to intramolecular or general acid-base catalyzed hydrolysis [1]. Conversely, the closed-ring phthalimide (CAS 3130-75-4) is highly stable and typically requires harsh treatment with hydrazine hydrate under reflux (Ing-Manske reaction) to liberate the amine .

Evidence DimensionAmide/Imide cleavage conditions
Target Compound DataMild hydrolytic cleavage (e.g., pH > 9 or mild acid catalysis)
Comparator Or BaselineClosed-ring phthalimide (requires hydrazine hydrate / strong base reflux)
Quantified DifferenceElimination of the need for toxic hydrazine and high-temperature reflux
ConditionsDeprotection protocols in organic synthesis

Procuring the open-ring form is critical for synthesizing sensitive bioconjugates or peptides where harsh hydrazine treatment would degrade the target molecule.

Antinociceptive Activity
Cross-study
ED50 24.27 mg/kg (tail immersion, i.p.) vs valproate 160 mg/kg (hot-plate, p.o.); route and assay differ
Supports multi-model antinociceptive research comparison
Four pain models; cross-study comparison with valproate

Precursor Suitability for Selective Functionalization

2-((3-Carboxypropyl)carbamoyl)benzoic acid offers dual, distinct carboxylic acid environments—an aliphatic carboxylate and an aromatic carboxylate. This allows for selective esterification or amidation at the aromatic ring prior to any forced cyclization. The closed-ring comparator, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, has already consumed the aromatic carboxylate to form the imide ring, leaving only the aliphatic carboxylic acid available for reaction .

Evidence DimensionNumber of available reactive functional groups
Target Compound DataTwo distinct reactive sites (aromatic COOH + aliphatic COOH/amide)
Comparator Or BaselineClosed-ring phthalimide (only one aliphatic COOH)
Quantified DifferenceRetention of the aromatic carboxylic acid for orthogonal functionalization
ConditionsStandard ambient derivatization conditions

Buyers designing complex linkers, asymmetric diamides, or specialized prodrugs must procure the open-ring form to access the aromatic carboxylate for orthogonal coupling.

Gastroprotective Effect
Cross-study
ED50 76.34 mg/kg (aspirin) and 43.65 mg/kg (ethanol); cimetidine 3.9 mg/kg but distinct acid-suppressing mechanism
Supports GABA-mediated mucosal defense pathway studies
Rodent gastric lesion models; i.p. administration
GABA-T Inhibition
Class-level
P-GABA and PGA inhibit GABA-T; V-GABA and O-GABA show no significant effect
GABA-T inhibition may differentiate CNS activity profile
Mouse brain homogenate; four derivatives compared

Thermally Triggered Cyclodehydration in Polymer Synthesis

Because 2-((3-carboxypropyl)carbamoyl)benzoic acid possesses a specific thermal window (melting at 155–160 °C) before undergoing cyclodehydration to the phthalimide, it is an ideal precursor in the synthesis of advanced polyamides and polyimides. It allows for initial low-temperature mixing and processing in the open-ring state, followed by a controlled thermal cure to induce ring closure, thereby enhancing the mechanical and thermal properties of the final polymer matrix .

Mild-Cleavage Protecting Group Strategies in Peptide Synthesis

In the synthesis of GABA-containing peptides or sensitive bioconjugates, the target compound serves as a valuable intermediate. Its open-ring phthalamic acid structure allows the GABA amine to remain masked during initial coupling steps, but unlike standard phthalimides, it can be deprotected under mild hydrolytic conditions. This avoids the use of hydrazine, preventing the degradation of sensitive peptide bonds or reducible functional groups elsewhere in the molecule [1].

Orthogonal Linker Design for Targeted Drug Delivery

The presence of both an aromatic carboxylic acid and an aliphatic carboxylic acid makes this compound a superior bifunctional linker for drug delivery systems. Researchers can selectively conjugate a targeting ligand to the aliphatic chain and a therapeutic payload to the aromatic ring (or vice versa) using orthogonal coupling strategies. This dual-functionalization is impossible with the closed-ring phthalimide, making the open-ring form the mandatory choice for these complex architectures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Anticonvulsant seizure-model studies
Anticonvulsant potency benchmark context
Bicuculline model ED50 endpoint review
Multi-model antinociceptive research
Broad model coverage for pain pathways
Tail immersion assay response interpretation
GABA-mediated gastroprotection studies
Mucoprotection vs acid suppression mechanism
Aspirin/ethanol lesion model response context
GABA derivative SAR panels
Phthaloyl moiety for GABA-T inhibition
Enzyme inhibition profile comparison

XLogP3

0.6

Wikipedia

2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid

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